Dichloroiodoborane
Description
Structure
2D Structure
Properties
CAS No. |
13709-76-7 |
|---|---|
Molecular Formula |
BCl2I |
Molecular Weight |
208.62 g/mol |
IUPAC Name |
dichloro(iodo)borane |
InChI |
InChI=1S/BCl2I/c2-1(3)4 |
InChI Key |
DRFLZZCCMSKIGL-UHFFFAOYSA-N |
Canonical SMILES |
B(Cl)(Cl)I |
Origin of Product |
United States |
Preparation Methods
Dichloroiodoborane can be synthesized through several methods. One common synthetic route involves the reaction of boron trichloride (BCl₃) with iodine (I₂) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of this compound .
Chemical Reactions Analysis
Dichloroiodoborane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more of its halogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dichloroiodoborane has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which dichloroiodoborane exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets and pathways depend on the specific application and the nature of the reaction it is involved in .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares BCl₂I with structurally analogous trihaloboranes, focusing on electronic properties, steric effects, and reactivity trends.
Trichloroborane (BCl₃)
- Structure and Bonding : BCl₃ is a symmetric trihaloborane with three chlorine atoms. The smaller size and higher electronegativity of chlorine (3.0) compared to iodine (2.7) result in stronger B–Cl bonds (bond length ~1.75 Å) and greater Lewis acidity.
- Reactivity : BCl₃ is a strong Lewis acid widely used in catalysis and semiconductor manufacturing. In contrast, BCl₂I’s iodine atom introduces steric bulk and reduced electronegativity, likely diminishing its Lewis acidity relative to BCl₃.
- Physical Properties : BCl₃ has a lower molecular weight (117.17 g/mol) and boiling point (12.6°C) compared to BCl₂I (estimated molecular weight: 201.6 g/mol; boiling point expected to be higher due to iodine’s polarizability) .
Dibromofluoroborane (BBr₂F)
- Electronic Effects : The combination of bromine (less electronegative, larger) and fluorine (highly electronegative, small) creates a polarized boron center. BBr₂F’s Lewis acidity is intermediate between BCl₃ and BI₃, with fluorine’s electron-withdrawing effect partially offsetting bromine’s weaker electronegativity.
Boron Triiodide (BI₃)
- Lewis Acidity : BI₃ is a weaker Lewis acid than BCl₃ due to iodine’s low electronegativity and larger size, which reduce boron’s electron deficiency. BCl₂I, with two electron-withdrawing chlorine atoms, is expected to exhibit stronger Lewis acidity than BI₃ but weaker than BCl₃.
- Thermal Stability : BI₃ is thermally stable but less reactive in electron-deficient reactions. BCl₂I’s mixed halogen composition may grant intermediate stability and reactivity.
Dichloroborane (BCl₂H)
- Functional Differences : The replacement of iodine with hydrogen in BCl₂H drastically alters reactivity. BCl₂H is pyrophoric (flammable in air) due to the B–H bond, whereas BCl₂I’s B–I bond is less prone to combustion but may hydrolyze to release HI and HCl .
Data Table: Comparative Properties of Trihaloboranes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predominant Halogen Effects | Lewis Acidity (Relative) | Common Applications |
|---|---|---|---|---|---|
| Dichloroiodoborane | BCl₂I | 201.6 | High polarizability (I), moderate electronegativity (Cl) | Intermediate | Specialized synthesis |
| Trichloroborane | BCl₃ | 117.17 | High electronegativity (Cl) | Strong | Catalysis, semiconductors |
| Boron Triiodide | BI₃ | 391.52 | Low electronegativity (I) | Weak | Organic synthesis |
| Dibromofluoroborane | BBr₂F | 210.62 | Mixed (F electron-withdrawing, Br bulky) | Moderate | Niche catalytic reactions |
Research Findings and Trends
Lewis Acidity Hierarchy : BCl₃ > BCl₂I > BBr₂F > BI₃. This trend reflects the electronegativity of substituents, with chlorine enhancing boron’s electron deficiency more than iodine .
Steric Effects : Bulkier halogens (e.g., iodine in BCl₂I) reduce accessibility to the boron center, impacting reactivity in substitution reactions.
Thermal Stability : Compounds with lighter halogens (e.g., BCl₃) are more volatile but less thermally stable than heavier analogs (e.g., BI₃). BCl₂I likely decomposes at moderate temperatures, releasing halogen gases .
Notes
- Safety : Trihaloboranes, including BCl₂I, are corrosive and moisture-sensitive. Proper handling requires inert atmospheres and anhydrous conditions .
- Data Limitations : Quantitative data (e.g., bond lengths, exact boiling points) for BCl₂I are scarce in open literature. The above comparisons rely on extrapolation from halogen trends and analogous compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
